![molecular formula C23H24O7 B1245263 (2S)-5,7-Dimethoxy-8-(2S-hydroxy-3-methyl-3-butenyl)-3',4'-methylenedioxyflavanone](/img/structure/B1245263.png)
(2S)-5,7-Dimethoxy-8-(2S-hydroxy-3-methyl-3-butenyl)-3',4'-methylenedioxyflavanone
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Overview
Description
(2S)-5,7-dimethoxy-8-(2S-hydroxy-3-methyl-3-butenyl)-3',4'-methylenedioxyflavanone is an extended flavonoid that is 3',4'-methylenedioxyflavanone substituted by methoxy groups at positions 5 and 7 and a 2-hydroxy-3-methyl-3-butenyl moiety at position 8 (the 2S stereoisomer). Isolated from the stem barks of Pongamia pinnata, it acts as a an inducer of quinone reductase, a phase II enzyme that protects cells against reactive, toxic and potentially carcinogenic species. It has a role as a metabolite and an antineoplastic agent. It is an extended flavonoid, a member of benzodioxoles, a dimethoxyflavanone and a secondary alcohol.
Scientific Research Applications
Phytochemical Properties and Isolation
- The compound has been isolated from various plant species, indicating its presence in natural sources. For instance, it was found in the fruits of Jamaican Piper species (Burke & Nair, 1986), Bauhinia variegata (Reddy et al., 2003), and Caesalpinia pulcherrima (Srinivas et al., 2003).
Antibacterial and Antifungal Properties
- This flavanone has shown potential antibacterial and antifungal properties. Research on Eysenhardtia texana identified flavanones with similar structural features exhibiting antimicrobial activity (Wächter et al., 1999).
Use in Biopharmaceutic Studies
- The compound has been included in studies focusing on human skin permeation, particularly in the context of prenylated flavanones. This indicates its potential in transdermal drug delivery and biopharmaceutical applications (Bustos-Salgado et al., 2020).
Synthesis and Derivatives
- Research on the synthesis and characterization of flavanone derivatives, including studies on (2S)-5,7-dimethoxy-3',4'-methylenedioxyflavanone, highlights its importance in chemical synthesis and the potential for developing new pharmacologically active compounds (Naqvi, 2018).
Antimicrobial Activity
- Studies have shown that certain flavanones, including variants of the compound , exhibit notable antimicrobial activities. This suggests their potential use in developing antibacterial agents (Zhou & Wan, 2015).
properties
Product Name |
(2S)-5,7-Dimethoxy-8-(2S-hydroxy-3-methyl-3-butenyl)-3',4'-methylenedioxyflavanone |
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Molecular Formula |
C23H24O7 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2S)-2-(1,3-benzodioxol-5-yl)-8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-5,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H24O7/c1-12(2)15(24)8-14-19(26-3)10-21(27-4)22-16(25)9-18(30-23(14)22)13-5-6-17-20(7-13)29-11-28-17/h5-7,10,15,18,24H,1,8-9,11H2,2-4H3/t15-,18-/m0/s1 |
InChI Key |
HEQLSVWMTJXPGS-YJBOKZPZSA-N |
Isomeric SMILES |
CC(=C)[C@H](CC1=C2C(=C(C=C1OC)OC)C(=O)C[C@H](O2)C3=CC4=C(C=C3)OCO4)O |
Canonical SMILES |
CC(=C)C(CC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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